molecular formula C35H25N3O4S B3260448 2-phenoxy-N-[4-[2-[(2-phenoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide CAS No. 330677-84-4

2-phenoxy-N-[4-[2-[(2-phenoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide

Cat. No. B3260448
CAS RN: 330677-84-4
M. Wt: 583.7 g/mol
InChI Key: OOQNLXPYSXGBMX-UHFFFAOYSA-N
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Description

“2-phenoxy-N-[4-[2-[(2-phenoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide” is a chemical compound used in diverse scientific research due to its multifaceted applications in various fields. It is also known as Acetamide, 2-phenoxy-N- (4-benzoylaminophenyl)- .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an excellent yield of N-phenylbenzamides was obtained by reacting substituted benzoyl chlorides with 1,3-diphenylthiourea . Another study reported the synthesis of related compounds by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular formula of this compound is C21H18N2O3 . The structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the retrieved data, similar compounds have been studied for their reactivity. For example, N-acetyldinaline, a related compound, has been shown to induce several changes in cellular metabolism .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 346.4 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3. The compound has a rotatable bond count of 6. Its exact mass and monoisotopic mass are 346.13174244 g/mol. The topological polar surface area is 67.4 Ų .

properties

IUPAC Name

2-phenoxy-N-[4-[2-[(2-phenoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H25N3O4S/c39-33(28-15-7-9-17-31(28)41-26-11-3-1-4-12-26)36-25-21-19-24(20-22-25)30-23-43-35(37-30)38-34(40)29-16-8-10-18-32(29)42-27-13-5-2-6-14-27/h1-23H,(H,36,39)(H,37,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQNLXPYSXGBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=CSC(=N4)NC(=O)C5=CC=CC=C5OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-[4-[2-[(2-phenoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-phenoxy-N-[4-[2-[(2-phenoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide

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